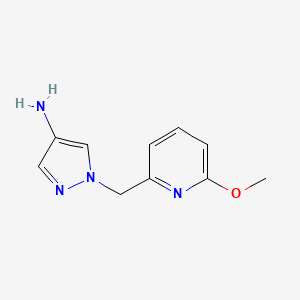
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on eco-friendly and metal-free synthetic routes due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods aim to reduce waste and simplify the separation of reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization.
Reduction: Reduction reactions involving the isoxazole ring.
Substitution: Substitution reactions with different functional groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include Cu(I) acetylides, nitrile oxides, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as Cu(I) or Ru(II) .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the isoxazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-(4-(Difluoromethoxy)phenyl)isoxazole-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H7F2NO4 |
|---|---|
Poids moléculaire |
255.17 g/mol |
Nom IUPAC |
5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)9-5-8(10(15)16)14-18-9/h1-5,11H,(H,15,16) |
Clé InChI |
HNFZOIPVBBBHFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


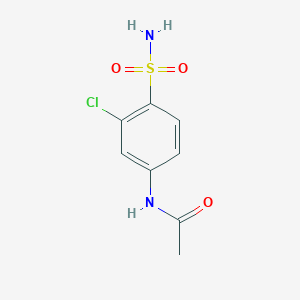
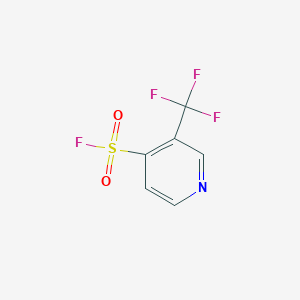
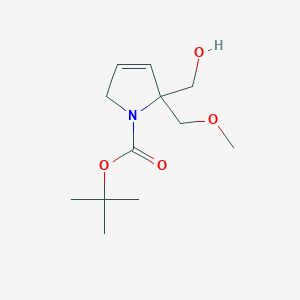
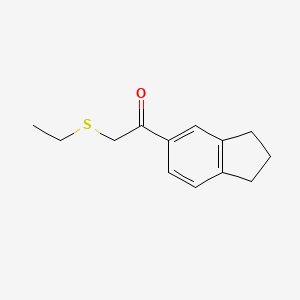

![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
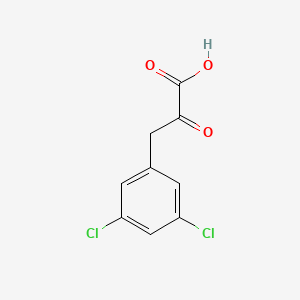
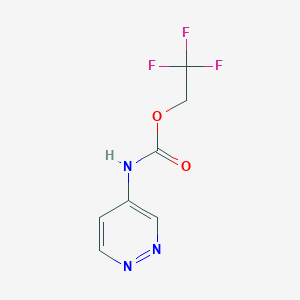
![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
